molecular formula C72H112F3N19O26S B10857652 EGFRvIII peptide (PEPvIII) (TFA)

EGFRvIII peptide (PEPvIII) (TFA)

Cat. No.: B10857652
M. Wt: 1748.8 g/mol
InChI Key: LDODTSMKPBZIKY-ZQJLYMSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The epidermal growth factor receptor variant III peptide (EGFRvIII peptide) is a tumor-specific mutation of the epidermal growth factor receptor (EGFR). This variant results from an in-frame deletion of exons 2-7 of the EGFR gene, leading to a novel glycine residue at the junction of exons 1 and 8 . The EGFRvIII peptide is commonly referred to as PEPvIII and is often used in its trifluoroacetic acid (TFA) salt form. This peptide is highly immunogenic and is predominantly found in various types of cancers, including glioblastoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EGFRvIII peptide involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

In an industrial setting, the production of EGFRvIII peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, removing any impurities and ensuring the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

The EGFRvIII peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Mutated peptide variants.

Mechanism of Action

Comparison with Similar Compounds

The EGFRvIII peptide is unique due to its tumor-specific expression and immunogenicity. Similar compounds include other tumor-specific peptides and EGFR variants, such as:

The uniqueness of the EGFRvIII peptide lies in its specific mutation and its ability to elicit a robust immune response, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C72H112F3N19O26S

Molecular Weight

1748.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C70H111N19O24S.C2HF3O2/c1-33(2)24-40(73)58(100)79-43(18-20-52(94)95)61(103)82-44(19-21-53(96)97)62(104)81-42(13-9-11-23-72)60(102)80-41(12-8-10-22-71)59(101)76-30-51(93)78-47(27-50(74)92)64(106)83-45(25-37-14-16-39(91)17-15-37)66(108)87-55(34(3)4)67(109)88-56(35(5)6)68(110)89-57(36(7)90)69(111)85-48(28-54(98)99)65(107)84-46(26-38-29-75-32-77-38)63(105)86-49(31-114)70(112)113;3-2(4,5)1(6)7/h14-17,29,32-36,40-49,55-57,90-91,114H,8-13,18-28,30-31,71-73H2,1-7H3,(H2,74,92)(H,75,77)(H,76,101)(H,78,93)(H,79,100)(H,80,102)(H,81,104)(H,82,103)(H,83,106)(H,84,107)(H,85,111)(H,86,105)(H,87,108)(H,88,109)(H,89,110)(H,94,95)(H,96,97)(H,98,99)(H,112,113);(H,6,7)/t36-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,55+,56+,57+;/m1./s1

InChI Key

LDODTSMKPBZIKY-ZQJLYMSVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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